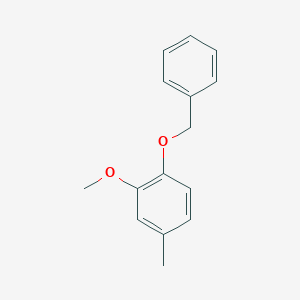

4-Benzyloxy-3-methoxy-toluene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-4-methyl-1-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-12-8-9-14(15(10-12)16-2)17-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUSWCUDPGOUXKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90407988 | |

| Record name | 4-BENZYLOXY-3-METHOXY-TOLUENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78136-55-7 | |

| Record name | 4-BENZYLOXY-3-METHOXY-TOLUENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 4 Benzyloxy 3 Methoxy Toluene

Established Synthetic Pathways for 4-Benzyloxy-3-methoxy-toluene Analogues

Traditional methods for synthesizing this compound and its analogues primarily involve etherification, alkylation, and reductive processes.

Etherification Reactions (e.g., Williamson Ether Synthesis Adaptations)

The Williamson ether synthesis is a cornerstone for preparing ethers and is widely used for both symmetrical and asymmetrical structures. byjus.com This SN2 reaction involves an alkoxide or phenoxide ion acting as a nucleophile, which attacks an electrophilic carbon with a good leaving group, typically a halide. wikipedia.org For the synthesis of this compound, this would involve the reaction of 4-hydroxy-3-methoxytoluene (creosol) with benzyl (B1604629) chloride.

The reaction is typically conducted at temperatures ranging from 50 to 100 °C and can take between 1 to 8 hours to complete. byjus.com Common solvents that facilitate this reaction include acetonitrile (B52724) and N,N-dimethylformamide (DMF), as they are effective at solvating the reactants without hindering the nucleophile. byjus.comwikipedia.org Laboratory-scale syntheses using this method generally report yields between 50-95%. byjus.com The formation of benzyl ethers, such as this compound, can be achieved by the deprotonation of the corresponding alcohol followed by a reaction with benzyl bromide. organic-chemistry.org

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Yield (%) |

| 4-Hydroxy-3-methoxytoluene | Benzyl chloride | Potassium Carbonate | DMF | 90 | 90 |

| 2-Methyl-3-nitrophenol (B1294317) | Benzyl chloride | Potassium Carbonate | DMF | 90 | 90 orgsyn.org |

| 4-Cyanophenol | Benzyl bromide | Potassium Carbonate | Acetone | 56 (reflux) | Not specified |

Alkylation Approaches from Substituted Phenols or Toluene (B28343) Derivatives

Alkylation of substituted phenols is another fundamental approach. researchgate.net This method can, however, present challenges with selectivity, as both O-alkylation and C-alkylation can occur competitively. researchgate.net For dihydric phenols, achieving monoalkylation can be difficult as the initial product can react further to form a dialkylated product. researchgate.net The use of solid catalysts, such as silica (B1680970) gel-supported aluminum phenolate, has been explored to improve selectivity, particularly for ortho-alkylation. whiterose.ac.uk

In a specific example of O-alkylation, 4-methoxyphenol (B1676288) can be reacted with 2-methoxybenzyl bromide in the presence of a base to yield 1-(2'-methoxybenzyloxy)-4-methoxybenzene with a yield of 82%. ccspublishing.org.cn While not a direct synthesis of this compound, this demonstrates the applicability of alkylation for creating similar diaryl ethers.

| Phenolic Substrate | Alkylating Agent | Catalyst/Base | Yield (%) | Product |

| 4-Methoxyphenol | 2-Methoxybenzyl bromide | Not specified | 82 | 1-(2'-Methoxybenzyloxy)-4-methoxybenzene ccspublishing.org.cn |

| Phenol (B47542) | Isobutene | Silica gel supported aluminum phenolate | High | 2,4-Di-tert-butylphenol or 2,6-di-tert-butylphenol (B90309) whiterose.ac.uk |

Approaches via Reductive Amination or Hydrogenation of Precursors

Reductive amination is a versatile method for synthesizing amines from carbonyl compounds. masterorganicchemistry.com While not a direct route to this compound, it is crucial for preparing precursors. This reaction involves the formation of an imine from an amine and a carbonyl compound, which is then reduced to an amine. masterorganicchemistry.com Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Iron-catalyzed reductive amination has also been developed as a more sustainable alternative. d-nb.info

Hydrogenation is a key step in many synthetic sequences, often used for deprotection or saturation of double bonds. organic-chemistry.org For instance, palladium-catalyzed hydrogenation is a common method for cleaving benzyl ethers to yield the corresponding alcohol and toluene. organic-chemistry.org However, specific conditions can be employed to selectively hydrogenate other functional groups in the presence of a benzyl ether. The system of NaBH₄, acetic acid, and Pd/C has been shown to hydrogenate alkenes without cleaving O-benzyl or N-benzyl groups. scirp.orgresearchgate.net For example, a Wittig olefination product from 3-benzyloxy-4-methoxybenzaldehyde (B16803) can be hydrogenated using this system. scirp.org

In one synthetic route, 4-(benzyloxy)benzonitriles are reduced to the corresponding benzylamines using lithium aluminum hydride (Li(AlH₄)) in THF. mdpi.com This demonstrates a reduction step that could be part of a multi-step synthesis involving a benzyloxy-methoxy-toluene scaffold.

Novel and Green Chemistry Approaches in the Synthesis of this compound and Related Structures

Modern synthetic chemistry emphasizes the development of environmentally friendly and efficient methods.

Catalytic Strategies (e.g., Phase Transfer Catalysis, Palladium-Catalyzed Reactions)

Phase transfer catalysis (PTC) is a valuable technique in Williamson ether synthesis, enhancing reaction rates and yields by facilitating the transfer of the alkoxide ion from an aqueous or solid phase to an organic phase where the alkyl halide is present. numberanalytics.comrcub.ac.in Catalysts like tetrabutylammonium (B224687) bromide or crown ethers are used to increase the solubility of the alkoxide. wikipedia.orgrcub.ac.in This method is particularly common in industrial syntheses. byjus.com

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis. Palladium(0) catalyzed arylation of ethyl benzyloxymethylphosphinate with aryl halides, followed by hydrogenolysis, is a method to form arylhydroxymethylphosphinic acid derivatives. organic-chemistry.org Palladium-catalyzed intramolecular C-O bond formation is another powerful tool for synthesizing oxygen heterocycles under mild conditions using weak bases. researchgate.net Furthermore, palladium-catalyzed direct arylation of pyridylmethyl silyl (B83357) ethers with aryl bromides has been demonstrated, offering a one-pot synthesis of aryl(pyridyl)methanols. acs.org A palladium-catalyzed synthesis of 4-benzyloxy-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)toluene has also been reported, highlighting the versatility of palladium catalysis in functionalizing related structures.

Environmentally Benign Oxidative Cyclization Methodologies

Green chemistry approaches aim to reduce or eliminate the use of hazardous substances. One such method is the one-pot synthesis of benzoxazoles from 2-aminophenols and aldehydes using molecular sieves as a catalyst for oxidative cyclization. nuk.edu.tw This method avoids hazardous reagents, transition-metal catalysts, and strong acids. nuk.edu.tw For instance, the reaction of 2-aminophenol (B121084) with 4-benzyloxy benzaldehyde (B42025) can lead to the formation of 2-[4-(benzyloxy)phenyl]-1,3-benzoxazole. ijpbs.com

Another green approach involves the microwave-accelerated oxidative cyclization of 2'-hydroxychalcones using acetic acid. nepjol.info Interestingly, under these conditions, 2'-hydroxy-4-benzyloxy-3-methoxychalcone underwent both cyclization and debenzylation simultaneously. nepjol.info Oxidative C-H bond activation using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) has also been shown to induce intramolecular cyclization in aromatic methyl ethers.

Ultrasound and Molecular Sieve Assisted Syntheses

The application of ultrasound irradiation in conjunction with molecular sieves represents a green and efficient approach to chemical synthesis. This methodology has been successfully employed in the synthesis of various heterocyclic compounds, demonstrating significant advantages over conventional heating methods. For instance, the synthesis of 5-(4-(benzyloxy)-substituted-phenyl)-3-((phenylamino)methyl)-1,3,4-oxadiazole-2(3H)-thiones has been achieved with high yields (78–90%) and substantially reduced reaction times under ultrasound irradiation with molecular sieves. japsonline.com Conventional heating methods for the same transformation require prolonged refluxing for 15–20 hours. japsonline.com

This combined approach leverages the benefits of both technologies. Ultrasound provides the energy for the reaction through acoustic cavitation, which can lead to the formation of high-energy intermediates and enhance reaction rates. japsonline.com Molecular sieves act as catalysts and can also remove byproducts, such as water, from the reaction mixture, thereby driving the equilibrium towards the product side. japsonline.com This synergy results in a more energy-efficient and time-saving synthetic process, aligning with the principles of green chemistry. While a direct application to the synthesis of this compound is not explicitly detailed in the reviewed literature, the success of this method with structurally related benzyloxy-substituted compounds suggests its high potential for the efficient synthesis of the title compound.

Regioselective Control in the Preparation of Substituted Benzyloxy-methoxy-toluene Derivatives

Achieving regioselectivity is a critical aspect of synthesizing substituted aromatic compounds like benzyloxy-methoxy-toluene derivatives. The directing effects of the existing substituents on the aromatic ring play a pivotal role in determining the position of incoming electrophiles or nucleophiles. In the case of a 3-methoxy-toluene scaffold, the methoxy (B1213986) group is an ortho-, para-director, while the methyl group is also an ortho-, para-director. This can lead to a mixture of products if the reaction conditions are not carefully controlled.

Several strategies can be employed to achieve regioselective functionalization. One common approach involves the use of directing groups, which can temporarily block certain positions on the aromatic ring or activate a specific position towards substitution. Another strategy is to utilize catalysts that can favor the formation of one regioisomer over others. For example, in the Friedel-Crafts adamantylation of substituted benzenes, the choice of catalyst can influence the ratio of meta to para isomers. d-nb.info

Furthermore, the nature of the reactants and the reaction conditions, such as temperature and solvent, can significantly impact regioselectivity. For instance, in the cycloaddition of 3-azetidinones with internal alkynes, the use of 1,3-enynes as alkyne surrogates allows for complementary access to each regioisomer of the resulting pyridines. liverpool.ac.uk In the context of synthesizing substituted benzyloxy-methoxy-toluene derivatives, careful consideration of these factors is essential to selectively introduce substituents at the desired positions and avoid the formation of isomeric mixtures.

Analogues and Derivatives of this compound: Synthetic Routes

A variety of analogues and derivatives of this compound have been synthesized, often starting from its precursor, 4-benzyloxy-3-methoxybenzaldehyde (B140485). These derivatives exhibit a range of chemical properties and potential applications.

One important class of derivatives is triazoles. For example, 3-(4-(benzyloxy)-3-methoxyphenyl)- google.commdpi.comnih.govtriazolo[4,3-a]pyridine can be prepared through a two-step synthesis starting from 4-benzyloxy-3-methoxybenzaldehyde and 2-hydrazinopyridine (B147025). mdpi.com The initial condensation reaction in ethanol (B145695) with a catalytic amount of acetic acid yields the corresponding hydrazine (B178648) intermediate, which is then cyclized using sodium hypochlorite (B82951) as an oxidant to afford the final triazole product in good yield. mdpi.com

Another significant group of derivatives includes quinolines. The synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines involves a multi-step process. nih.gov Initially, 4-cyanophenol is benzylated, and the resulting benzonitrile (B105546) is reduced to the corresponding benzylamine. nih.gov This amine is then reacted with a 4-chloroquinoline (B167314) derivative under nucleophilic aromatic substitution conditions to yield the final N-(4-(benzyloxy)benzyl)-4-aminoquinoline. nih.gov

The synthesis of other notable analogues includes:

4-Benzyloxy-3-methoxy-4'-methyl benzhydrol : This compound is synthesized by reacting 4-benzyloxy-3-methoxy bromo benzene (B151609) with 4-methyl benzaldehyde in the presence of n-butyl lithium. google.com

6-Benzyloxy-2-nitrotoluene : Prepared by the reaction of 2-methyl-3-nitrophenol with benzyl chloride in the presence of potassium carbonate in DMF. orgsyn.org

The synthetic routes to these and other derivatives are summarized in the table below, highlighting the starting materials and key reaction types.

| Derivative Name | Starting Materials | Key Reaction Type |

| 3-(4-(Benzyloxy)-3-methoxyphenyl)- google.commdpi.comnih.govtriazolo[4,3-a]pyridine | 4-Benzyloxy-3-methoxybenzaldehyde, 2-Hydrazinopyridine | Condensation, Oxidative Cyclization mdpi.com |

| N-(4-(Benzyloxy)benzyl)-4-aminoquinolines | 4-Cyanophenol, Benzyl bromides, 4-Chloroquinolines | Benzylation, Reduction, Nucleophilic Aromatic Substitution nih.gov |

| 4-Benzyloxy-3-methoxy-4'-methyl benzhydrol | 4-Benzyloxy-3-methoxy bromo benzene, 4-Methyl benzaldehyde | Grignard-type reaction google.com |

| 6-Benzyloxy-2-nitrotoluene | 2-Methyl-3-nitrophenol, Benzyl chloride | Williamson Ether Synthesis orgsyn.org |

Chemical Reactivity and Mechanistic Investigations of 4 Benzyloxy 3 Methoxy Toluene Transformations

Electrophilic Aromatic Substitution Reactions on the 4-Benzyloxy-3-methoxy-toluene Core

The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of both the benzyloxy and methoxy (B1213986) groups. msu.edu These substituents direct incoming electrophiles primarily to the ortho and para positions relative to themselves. msu.edu Given the substitution pattern of this compound, the available positions for substitution are at C2, C5, and C6. The directing effects of the existing groups predict that electrophilic attack will preferentially occur at the positions ortho and para to the activating groups.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. rsc.orgnih.gov For instance, nitration of aromatic compounds is typically achieved using a mixture of nitric acid and sulfuric acid. In the case of this compound, nitration would be expected to introduce a nitro group onto the aromatic ring. For example, the nitration of 3-methoxybenzoic acid with concentrated nitric and sulfuric acids yields the corresponding nitro derivative. Similarly, halogenation can be carried out with reagents like bromine or chlorine, often in the presence of a Lewis acid catalyst.

Friedel-Crafts reactions, which involve the alkylation or acylation of an aromatic ring, are also pertinent. rsc.orgnih.gov These reactions typically employ an alkyl halide or acyl halide and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃). rsc.orgnih.govethz.ch The reaction of this compound in a Friedel-Crafts acylation, for instance with an acyl chloride, would lead to the formation of a ketone. The regioselectivity of these reactions is governed by the electronic and steric effects of the benzyloxy and methoxy substituents.

A study on the Friedel-Crafts benzylation of various arenes demonstrated that such reactions can be performed under milder conditions using specific activators to avoid highly reactive carbocations. ethz.ch While not directly on this compound, this suggests that controlled Friedel-Crafts alkylations on this substrate are feasible.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-Nitro-4-benzyloxy-5-methoxytoluene and/or 5-Nitro-4-benzyloxy-2-methoxytoluene |

| Bromination | Br₂, FeBr₃ | 2-Bromo-4-benzyloxy-5-methoxytoluene and/or 5-Bromo-4-benzyloxy-2-methoxytoluene |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-Acyl-4-benzyloxy-5-methoxytoluene and/or 5-Acyl-4-benzyloxy-2-methoxytoluene |

Nucleophilic Substitution Reactions Involving Activated this compound Intermediates

Nucleophilic substitution reactions on the this compound core itself are generally not favored due to the electron-rich nature of the aromatic ring. However, if the molecule is first functionalized to create a suitable leaving group, nucleophilic substitution can occur. For example, the benzyloxy group can be cleaved under certain conditions, or the aromatic ring can be modified to contain a leaving group like a halogen.

The benzyloxy group can be removed via hydrogenolysis, a reaction that involves catalytic hydrogenation. This process results in the formation of a hydroxyl group and toluene (B28343). organic-chemistry.org The resulting phenol (B47542) can then participate in nucleophilic substitution reactions.

Furthermore, if this compound is halogenated, the resulting aryl halide can undergo nucleophilic aromatic substitution, particularly if activated by electron-withdrawing groups. The synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines involves a nucleophilic aromatic substitution step where an amine displaces a chlorine atom on a quinoline (B57606) ring. mdpi.comnih.gov This demonstrates the principle of nucleophilic aromatic substitution on an activated aromatic system.

In a related context, the hydroxyl group of (benzyloxy)methanol (B85359) can undergo nucleophilic substitution reactions, such as mesylation followed by displacement with nucleophiles like amines or thiols. This highlights the reactivity of the benzylic position, which is adjacent to the ether oxygen in this compound.

Oxidation and Reduction Pathways of the this compound Moiety

The this compound moiety contains several sites susceptible to oxidation and reduction. The methyl group on the toluene ring can be oxidized to a carboxylic acid or an aldehyde under appropriate conditions. For instance, the oxidation of p-methoxy toluene can yield p-methoxybenzyl alcohol. google.com

The benzyloxy group can also be a site of oxidation. Under strong oxidizing conditions, the benzylic CH₂ group can be oxidized. For example, benzyl (B1604629) ethers can be oxidatively cleaved to form a benzoic ester, which can then be hydrolyzed. organic-chemistry.org

Reduction reactions are also significant, particularly for derivatives of this compound. If a nitro group is introduced onto the aromatic ring via electrophilic substitution, it can be readily reduced to an amino group. A common method for this transformation is catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon (Pd/C) with a hydrogen source such as hydrazine (B178648) hydrate (B1144303) or hydrogen gas. orgsyn.org For example, (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene is reduced to 4-benzyloxyindole (B23222) using Raney nickel and hydrazine hydrate. orgsyn.org Similarly, the reduction of a nitrile group to an amine can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄). mdpi.com

Table 2: Examples of Oxidation and Reduction Reactions on Related Structures

| Starting Material | Reaction Type | Reagents | Product | Reference |

|---|---|---|---|---|

| p-Methoxy toluene | Oxidation | Oxygen, catalyst | p-Methoxybenzyl alcohol | google.com |

| Benzyl ether | Oxidative cleavage | Ozone | Benzoic ester | organic-chemistry.org |

| (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene | Reduction | Raney nickel, hydrazine hydrate | 4-Benzyloxyindole | orgsyn.org |

| 4-(Benzyloxy)benzonitrile | Reduction | LiAlH₄ | 4-(Benzyloxy)benzylamine | mdpi.com |

Palladium-Catalyzed Cross-Coupling Reactions of Halogenated this compound Derivatives

Halogenated derivatives of this compound are valuable substrates for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.gr These reactions include the Suzuki-Miyaura, Heck, and Sonogashira couplings. eie.grlibretexts.org

The Suzuki-Miyaura coupling involves the reaction of an aryl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.com For a bromo-substituted this compound, a Suzuki coupling with an arylboronic acid would result in the formation of a biaryl compound. For example, the Suzuki coupling of 4-bromo-6H-1,2-oxazines with phenylboronic acid using a palladium catalyst yields the corresponding 4-phenyl-substituted product. beilstein-journals.org

The Heck reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. chemie-brunschwig.ch A halogenated this compound could be coupled with various alkenes to introduce new carbon-carbon double bonds. The Heck reaction is known to tolerate a wide range of functional groups. chemie-brunschwig.ch

The Sonogashira coupling is the reaction of an aryl halide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form an arylalkyne. libretexts.orgwikipedia.org This reaction would allow for the introduction of an alkyne moiety onto the this compound scaffold. The reaction can often be carried out under mild conditions. wikipedia.org

Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Aryl halide + Organoboron compound | Pd catalyst, base | Biaryl |

| Heck | Aryl halide + Alkene | Pd catalyst, base | Substituted alkene |

| Sonogashira | Aryl halide + Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | Arylalkyne |

Mechanistic Studies of Reactions Involving this compound

The mechanisms of the reactions involving this compound are generally well-understood from studies on related compounds. For electrophilic aromatic substitution, a two-step mechanism is proposed, involving the initial attack of an electrophile on the aromatic ring to form a carbocation intermediate (the sigma complex or arenium ion), followed by the loss of a proton to restore aromaticity. msu.edu The rate-determining step is typically the formation of the carbocation. msu.edu

In palladium-catalyzed cross-coupling reactions, the catalytic cycle generally involves three main steps: oxidative addition, transmetalation (for Suzuki and Sonogashira), or migratory insertion (for Heck), and reductive elimination. whiterose.ac.uk For the Sonogashira coupling, the mechanism involves a palladium cycle and a copper cycle. libretexts.orgwikipedia.org Kinetic studies of these reactions can be complex due to the multiple steps and species involved. For instance, in some Sonogashira reactions, the solvent can influence the reaction rate by potentially displacing ligands from the palladium complex. whiterose.ac.uk

The identification and characterization of reaction intermediates are crucial for understanding reaction mechanisms. In electrophilic aromatic substitution, the key intermediate is the arenium ion, which is a resonance-stabilized carbocation. msu.edu While often too reactive to be isolated, its existence is supported by a wealth of experimental evidence.

In palladium-catalyzed cross-coupling reactions, the intermediates are organopalladium species. For example, in the Sonogashira reaction, a palladium acetylide complex is a key intermediate formed after the reaction of the terminal alkyne with the palladium catalyst. libretexts.org In the Heck reaction, a π-complex between the palladium and the alkene is formed, which then undergoes migratory insertion to form a σ-alkyl palladium(II) complex. thieme-connect.de These intermediates are typically studied using spectroscopic techniques under reaction conditions or by designing experiments to trap them.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Benzyloxy 3 Methoxy Toluene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of molecules in solution. It provides insights into the connectivity of atoms and their spatial relationships.

The ¹H and ¹³C NMR spectra of 4-Benzyloxy-3-methoxy-toluene and its derivatives provide a wealth of information about their molecular structure. For instance, in a derivative, 7-benzyloxy-6-methoxy-1-methylisoquinoline, the proton NMR spectrum shows distinct signals for the methoxy (B1213986) and methyl groups, appearing as singlets at 4.04 ppm and 2.84 ppm, respectively. beilstein-journals.org The aromatic protons also exhibit characteristic shifts and coupling patterns. beilstein-journals.org

In another related compound, 4-butoxytoluene, the ¹H NMR spectrum in CDCl₃ shows signals for the aromatic protons at δ = 7.07 (d, J = 8.4 Hz, 2H) and 6.80 (d, J = 8.8 Hz, 2H), the butoxy methylene (B1212753) group adjacent to the oxygen at δ = 3.93 (t, J = 6.6 Hz, 2H), and the methyl group at δ = 2.28 (s, 3H). rsc.org The ¹³C NMR spectrum of this compound displays signals at δ = 157.0, 129.9, 129.6, 114.4, 67.8, 31.4, 20.5, 19.3, and 13.9. rsc.org

Theoretical calculations, often employing Density Functional Theory (DFT), are used to predict NMR chemical shifts. Comparing these calculated values with experimental data allows for a more robust assignment of the spectral signals and a deeper understanding of the electronic environment of the nuclei. For complex structures, two-dimensional NMR techniques such as COSY, HMQC, and HMBC are employed to unequivocally assign proton and carbon signals. beilstein-journals.org

| Compound | Solvent | ¹H NMR Data | ¹³C NMR Data | Reference |

|---|---|---|---|---|

| 7-benzyloxy-6-methoxy-1-methylisoquinoline | CDCl₃ | 8.23 (d, J=5.8 Hz, 1H), 7.49 (s, 1H), 7.39 (d, J=5.8 Hz, 1H), 7.07 (s, 1H), 4.04 (s, 3H), 2.84 (s, 3H) | 155.9, 151.2, 147.0, 139.3, 132.3, 123.8, 118.6, 107.6, 104.8, 56.1, 21.9 | beilstein-journals.org |

| 4-Butoxytoluene | CDCl₃ | 7.07 (d, J=8.4 Hz, 2H), 6.80 (d, J=8.8 Hz, 2H), 3.93 (t, J=6.6 Hz, 2H), 2.28 (s, 3H), 1.7-1.71 (m, 2H), 1.53-1.43 (m, 2H), 0.97 (t, J=7.4 Hz, 3H) | 157.0, 129.9, 129.6, 114.4, 67.8, 31.4, 20.5, 19.3, 13.9 | rsc.org |

Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying the kinetics of conformational changes in molecules, such as the rotation around single bonds. acs.org By analyzing the changes in NMR spectra at different temperatures, it is possible to determine the energy barriers associated with these dynamic processes. acs.org

Experimental-Theoretical Correlation of 1H and 13C NMR Chemical Shifts

Vibrational Spectroscopy (FT-IR, Raman) for Detailed Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a "fingerprint" of a molecule by probing its vibrational modes. These techniques are highly sensitive to the presence of specific functional groups.

In the FT-IR spectrum of a derivative, 4-benzyloxy-3-methoxy-benzaldehyde, characteristic C-H stretching vibrations of the benzene (B151609) rings are observed in the 3120-3000 cm⁻¹ region. researchgate.net The C-C stretching modes within the aromatic rings typically appear in the 1650-1400 cm⁻¹ range. researchgate.net The aldehyde group exhibits a C-H stretching vibration between 2871 and 2806 cm⁻¹. researchgate.net The benzyloxy group itself shows characteristic vibrations in the ranges of 745-730 cm⁻¹ and 700-695 cm⁻¹. researchgate.net For a related compound, 7-benzyloxy-6-methoxyisoquinoline, IR (KBr pellet) peaks were observed at 2998, 1626, 1503, 1477, and 1434 cm⁻¹. beilstein-journals.org

Raman spectroscopy provides complementary information. For 4-benzyloxy-3-methoxy-benzaldehyde, theoretical calculations have been used to predict the Raman active modes. researchgate.net The purity of samples for such analyses is often confirmed by elemental analysis and melting point determination. researchgate.net

| Vibrational Mode | Expected Range (cm⁻¹) | Observed Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| Aromatic C-H Stretch | 3120-3000 | - | researchgate.net |

| Aldehyde C-H Stretch | 2871-2806 | - | researchgate.net |

| Aromatic C-C Stretch | 1650-1400 | 1626, 1503, 1477, 1434 (for a derivative) | beilstein-journals.orgresearchgate.net |

| Benzyloxy Group | 745-730 and 700-695 | - | researchgate.net |

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation patterns.

The electron impact (EI) mass spectrum of a compound provides a molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. For instance, a derivative, 7-benzyloxy-6-methoxyisoquinoline, showed a molecular ion peak at m/z 189.0766. beilstein-journals.org The fragmentation pattern is also highly informative. Alkanes, for example, typically show clusters of peaks that are 14 mass units apart, corresponding to the loss of (CH₂)nCH₃ fragments. libretexts.org Aromatic compounds often produce a prominent peak corresponding to the benzyl (B1604629) cation (m/z 91) if a benzyl group is present.

In high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion can be determined, which allows for the calculation of the elemental formula. beilstein-journals.org For complex molecules, tandem mass spectrometry (MS-MS) can be used to further fragment specific ions, providing more detailed structural information. ub.edu

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing Analysis

For a derivative, (Z)-3-benzyl-5-[4-(benzyloxy)-3-methoxybenzylidene]thiazolidine-2,4-dione, single-crystal X-ray diffraction analysis revealed that the crystal belongs to the triclinic space group P-1. asianpubs.org The analysis provides the exact arrangement of the molecules in the crystal lattice and details of intermolecular interactions, such as hydrogen bonds, which can influence the crystal packing. asianpubs.orgresearchgate.net In the case of 4-benzyloxy-3-methoxybenzonitrile, the two aromatic rings were found to be oriented at a dihedral angle of 81.65 (3)°. researchgate.net The molecules are linked into chains by weak intermolecular C-H···N hydrogen bonds. researchgate.net

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Triclinic | asianpubs.org |

| Space Group | P-1 | asianpubs.org |

| a (Å) | 9.098(4) | asianpubs.org |

| b (Å) | 10.585(5) | asianpubs.org |

| c (Å) | 11.609(5) | asianpubs.org |

| α (°) | 80.549(6) | asianpubs.org |

| β (°) | 88.159(6) | asianpubs.org |

| γ (°) | 71.587(4) | asianpubs.org |

| V (ų) | 1046.2(8) | asianpubs.org |

| Z | 2 | asianpubs.org |

UV-Visible Spectroscopy for Electronic Transitions and Solvatochromic Behavior

UV-Visible spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths of maximum absorbance (λmax) are characteristic of the chromophores present in the molecule.

For compounds containing aromatic rings, absorption bands due to π-π* and n-π* transitions are typically observed. rsc.org For example, a Schiff base derived from 4-hydroxy-3-methoxybenzaldehyde exhibited absorption bands at 278, 332, and 420 nm in a methanol-water mixture. ias.ac.in The band at 420 nm was attributed to an n-π* transition of the imine group, while the bands at 332 nm and 278 nm were assigned to transitions within the substituted benzene rings. ias.ac.in

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This is due to differential stabilization of the ground and excited states of the molecule by the solvent. Positive solvatochromism (a red shift in more polar solvents) is often observed for compounds with an intramolecular charge transfer (ICT) character. researchgate.net Some compounds can exhibit a reversal in solvatochromism, showing both positive and negative shifts depending on the solvent's properties. mdpi.com The study of solvatochromic behavior provides insights into the electronic structure and polarity of the molecule in its ground and excited states. researchgate.net

Theoretical and Computational Chemistry Studies of 4 Benzyloxy 3 Methoxy Toluene

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the molecular structure and electronic properties of chemical compounds. By employing functionals like B3LYP with various basis sets, researchers can accurately predict geometric parameters, electronic distributions, and thermodynamic properties, offering valuable insights that complement experimental data.

The optimization of the molecular geometry of 4-Benzyloxy-3-methoxy-toluene and related structures is a critical first step in computational analysis. Using DFT methods, such as at the B3LYP/6-311+G(d) level, the optimized structural parameters, including bond lengths, bond angles, and dihedral angles, can be calculated. These theoretical values are often in good agreement with experimental data obtained from techniques like X-ray crystallography, with bond length deviations typically less than 0.03 Å.

Conformational analysis helps in identifying the most stable arrangement of atoms in a molecule. For flexible molecules, this involves exploring the potential energy surface by systematically changing dihedral angles. For instance, in a related study, a relaxed potential energy surface (PES) scan was performed at the B3LYP/6-311++G(d,p) level to identify lower energy conformers. researchgate.net The conformation of the molecule is influenced by the spatial arrangement of the benzyloxy and methoxy (B1213986) groups, which can lead to different stable conformers with distinct energy levels.

Table 1: Selected Optimized Geometric Parameters for a Related Schiff Base Compound

| Parameter | Bond/Angle | Calculated Value | Experimental Value |

| Bond Length | C1-N1 | 1.41 Å | 1.42 Å |

| N1=C7 | 1.29 Å | 1.28 Å | |

| C8-C13 | 1.40 Å | 1.40 Å | |

| Bond Angle | C1-N1-C7 | 121.88° | 121.88° |

| N1-C7-C8 | 123.45° | 123.45° | |

| Dihedral Angle | C1-N1-C7-C8 | -178.97° | -178.97° |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity and electronic properties of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. irjweb.comacs.org A smaller gap suggests higher reactivity and a greater ease of electronic excitation. acs.org

In a study of a related compound containing a benzyloxy group, DFT calculations at the B3LYP/6-311+G(d) level determined the HOMO and LUMO energies to be -5.646 eV and -1.696 eV, respectively, resulting in a HOMO-LUMO gap of 3.95 eV (0.1451 a.u.). The HOMO was found to be dominated by π-orbital density, while the LUMO was mainly composed of σ-density. The distribution of these orbitals provides insight into the regions of the molecule that are likely to act as electron donors (HOMO) and electron acceptors (LUMO). For instance, in some porphyrin-fullerene conjugates, the HOMO can be localized on the fullerene unit and the LUMO on the porphyrin, indicating a potential for electron transfer from the fullerene to the porphyrin. acs.org

Table 2: Frontier Molecular Orbital Energies and Related Parameters

| Compound/System | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |

| (E)-5-(benzyloxy)-2-{[(4-methoxyphenyl)imino]methyl}phenol | -5.646 | -1.696 | 3.95 | |

| Iron(III) Porphyrin Complex | - | - | 0.9042 | physchemres.org |

| Triazine Derivative | -6.2967 | -1.8096 | 4.4871 | irjweb.com |

| SbP–C60 Conjugate | - | - | 1.54 | acs.org |

| SbPF3–C60 Conjugate | - | - | 1.29 | acs.org |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP map displays different potential values on the electron density surface using a color spectrum. Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. Green areas denote regions of neutral potential.

The MEP analysis helps in identifying the most reactive sites of a molecule. For example, in molecules with carbonyl groups, the oxygen atoms often show a negative potential (red or orange), highlighting their nucleophilic character. acs.org Similarly, hydrogen atoms attached to electronegative atoms may exhibit a positive potential (blue), indicating their electrophilic nature. This visual representation of charge distribution is crucial for understanding intermolecular interactions and reaction mechanisms. researchgate.net

Quantum chemical calculations can be used to predict various thermodynamic properties of molecules, such as entropy, heat capacity, and enthalpy, at different temperatures. epstem.netepstem.netresearchgate.net These calculations are typically performed using the same DFT methods employed for geometry optimization and are essential for understanding the stability and behavior of a compound under different thermal conditions.

For instance, studies on various organic molecules have successfully calculated these thermodynamic parameters using the B3LYP method with basis sets like 6-31G(d,p). epstem.netepstem.netresearchgate.net The calculated values for heat capacity (Cv), entropy (S), and enthalpy (H) provide a theoretical basis for the thermal stability of the compound. While specific data for this compound was not found, the general methodology is widely applicable.

Table 3: Calculated Thermodynamic Parameters for a Related Compound at 298.15 K

| Property | Unit | Value |

| Heat Capacity (Cv) | cal/mol-K | Data not available |

| Entropy (S) | cal/mol-K | Data not available |

| Enthalpy (H) | kcal/mol | Data not available |

Atomic charge distribution analysis, such as the calculation of Mulliken charges, provides insight into the net charge of each atom within a molecule. epstem.netepstem.netresearchgate.net This information is crucial for understanding the molecule's polarity, reactivity, and intermolecular interactions. The charges are calculated by partitioning the total electron density among the constituent atoms.

In computational studies of organic molecules, Mulliken charges are often calculated using DFT methods. epstem.netepstem.netresearchgate.net For example, in a study on a related benzocyclobutene, DFT calculations were used to determine the Mulliken charges on the alkynyl carbon atoms, revealing differences between isomers. nih.gov The distribution of these charges can influence the molecule's electrostatic potential and its interaction with other molecules.

Thermodynamic Property Calculations (e.g., Entropy, Heat Capacity, Enthalpy)

Quantum Chemical Calculations for Advanced Spectroscopic Property Prediction

Quantum chemical calculations are instrumental in predicting and interpreting various spectroscopic properties of molecules, including vibrational (FT-IR and FT-Raman) and electronic (UV-Vis) spectra. epstem.netepstem.netresearchgate.net By simulating these spectra, researchers can assign experimental bands to specific molecular vibrations or electronic transitions, providing a deeper understanding of the molecular structure and bonding.

Theoretical vibrational frequencies are often calculated using DFT methods, and these calculated values are typically scaled to improve agreement with experimental data. epstem.netepstem.netresearchgate.net Similarly, Time-Dependent DFT (TD-DFT) is a powerful method for predicting electronic absorption spectra, including the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. tubitak.gov.tr These computational predictions are invaluable for confirming molecular structures and understanding the electronic transitions that give rise to the observed colors of compounds. For instance, in a study of formazan (B1609692) derivatives, TD-DFT was used to elucidate their electronic structures and transitions. tubitak.gov.tr

NMR Chemical Shift Prediction via GIAO Method

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods can predict NMR chemical shifts, aiding in the assignment of experimental spectra and confirming structural assignments. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating nuclear magnetic shielding tensors. ucl.ac.uk

The process begins with a geometry optimization of the molecule's structure, typically using Density Functional Theory (DFT) methods, to find its minimum energy conformation. ucl.ac.uk Following optimization, the GIAO method is applied to this structure to compute the isotropic shielding constants for each nucleus (e.g., ¹H and ¹³C). bac-lac.gc.ca These theoretical shielding values are then converted into chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS). bac-lac.gc.ca Discrepancies between predicted and experimental values can often be minimized through linear scaling, which accounts for systematic errors in the calculation and the effects of the solvent environment. scispace.com

For this compound, GIAO calculations performed at a level of theory like B3LYP/6-311+G(d,p) would provide predicted chemical shifts for the 16 hydrogen and 15 carbon atoms. scispace.commdpi.com These predictions are invaluable for assigning the complex aromatic and aliphatic signals in the molecule's ¹H and ¹³C NMR spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative) Note: These are representative values based on typical calculations and may not correspond to a specific published study on this exact molecule.

¹³C NMR| Atom | Predicted Chemical Shift (ppm) | Assignment |

|---|---|---|

| C1 | 112.5 | Aromatic CH |

| C2 | 148.9 | Aromatic C-O |

| C3 | 150.1 | Aromatic C-O |

| C4 | 120.8 | Aromatic CH |

| C5 | 114.3 | Aromatic CH |

| C6 | 131.5 | Aromatic C |

| C7 | 21.7 | -CH₃ |

| C8 | 71.2 | -O-CH₂- |

| C9 | 137.0 | Benzyl (B1604629) Aromatic C |

| C10-C14 | 127.5 - 128.6 | Benzyl Aromatic CH |

¹H NMR

| Atom | Predicted Chemical Shift (ppm) | Assignment |

|---|---|---|

| H (on C7) | 2.15 | -CH₃ |

| H (on C15) | 3.85 | -OCH₃ |

| H (on C8) | 5.10 | -O-CH₂- |

| H (Aromatic) | 6.80 - 6.95 | Methoxy-toluene ring |

Vibrational Frequency Calculations and Simulated IR/Raman Spectra

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the molecular vibrations of a compound. Theoretical calculations can predict these vibrational frequencies and their corresponding intensities, generating simulated IR and Raman spectra. These simulations are crucial for assigning experimental bands to specific molecular motions. acs.org

The standard computational approach involves performing a geometry optimization followed by a frequency calculation, often using DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). mdpi.com The calculation yields a set of harmonic vibrational frequencies. sci-hub.se These frequencies are systematically higher than experimental values due to the neglect of anharmonicity and other model limitations. Therefore, they are often scaled by an empirical factor to improve agreement with experimental data. researchgate.net

For this compound, key vibrational modes would include:

C-H stretching: Aromatic C-H stretches typically appear around 3000-3100 cm⁻¹, while aliphatic C-H stretches of the methyl and methylene (B1212753) groups are found just below 3000 cm⁻¹.

C=C stretching: Vibrations of the aromatic rings are expected in the 1400-1600 cm⁻¹ region.

C-O stretching: The aryl-alkyl ether linkages (benzyloxy and methoxy groups) will produce strong C-O stretching bands, typically in the 1000-1300 cm⁻¹ range.

CH₂/CH₃ bending: Bending vibrations for the methylene and methyl groups would appear in the 1350-1470 cm⁻¹ range.

The calculated IR and Raman intensities help to distinguish between different modes and aid in the interpretation of the full spectrum. acs.org

Table 2: Calculated Vibrational Frequencies for Key Functional Groups in this compound (Illustrative)

| Vibrational Mode | Typical Calculated Frequency Range (cm⁻¹, scaled) | Expected Intensity (IR) |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium-Strong |

| Aromatic C=C Stretch | 1450 - 1610 | Medium-Strong |

| C-O-C Asymmetric Stretch | 1220 - 1270 | Strong |

| C-O-C Symmetric Stretch | 1020 - 1080 | Medium |

UV-Vis Absorption and Fluorescence Emission Spectra Simulation

The electronic transitions of a molecule can be probed by UV-Vis absorption and fluorescence emission spectroscopy. Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method for simulating these electronic spectra. iku.edu.trtubitak.gov.tr It allows for the calculation of the energies of excited states and the probabilities of transitions between the ground and excited states. osti.gov

The simulation process involves first obtaining the optimized ground-state geometry. Then, TD-DFT calculations are performed to determine the vertical excitation energies and oscillator strengths. iku.edu.tr The oscillator strength indicates the intensity of an absorption band. The calculated excitations correspond to the absorption maxima (λ_max) in the UV-Vis spectrum. The main electronic transitions for this compound are expected to be π → π* transitions associated with its two aromatic rings. The presence of auxochromic ether groups (-OCH₃, -OCH₂Ph) is expected to cause a bathochromic (red) shift of the absorption bands compared to unsubstituted toluene (B28343). researchgate.net

Simulating fluorescence spectra is more complex as it requires optimizing the geometry of the first excited state (S₁). The energy difference between the optimized S₁ and the ground state at the S₁ geometry corresponds to the fluorescence emission energy. torvergata.it

Table 3: Simulated UV-Vis Absorption Data for this compound (Illustrative)

| Transition | Calculated λ_max (nm) | Oscillator Strength (f) | Description |

|---|---|---|---|

| S₀ → S₁ | ~275 | ~0.15 | HOMO → LUMO (π → π*) |

In Silico Modeling of Reactivity and Selectivity in Organic Reactions

In silico modeling is a powerful asset for predicting the reactivity and selectivity of molecules in organic reactions, providing insights that can guide synthetic efforts. acs.org For this compound, computational methods can predict which sites on the molecule are most susceptible to electrophilic or nucleophilic attack and how the molecule will behave in various reaction conditions.

Key computational tools for this purpose include:

Frontier Molecular Orbital (FMO) Analysis: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical indicators of reactivity. The HOMO location suggests the site of electrophilic attack, as it represents the most available electrons. Conversely, the LUMO location indicates the site of nucleophilic attack. researchgate.net For this compound, the HOMO is expected to be localized on the electron-rich methoxy-substituted aromatic ring, making it the likely site for electrophilic aromatic substitution.

Molecular Electrostatic Potential (MESP): MESP maps visualize the charge distribution across a molecule. researchgate.net Red regions indicate negative electrostatic potential (electron-rich areas), which are attractive to electrophiles, while blue regions indicate positive potential (electron-poor areas), attractive to nucleophiles. For this molecule, the oxygen atoms of the ether linkages would be prominent red regions, highlighting their Lewis basicity.

Transition State Theory: For specific reactions, chemists can model the entire reaction pathway, including reactants, intermediates, transition states, and products. rsc.orgresearchgate.net By calculating the activation energies (the energy of the transition state relative to the reactants), it is possible to predict the feasibility and rate of a reaction. This approach can also explain and predict regioselectivity and stereoselectivity by comparing the activation barriers for different possible reaction pathways. rsc.org For example, modeling the nitration of this compound would allow for the comparison of activation energies for substitution at different positions on the aromatic rings, thereby predicting the major product isomer.

These computational models provide a theoretical framework for understanding and predicting the chemical behavior of this compound, complementing experimental studies and accelerating the design of new synthetic routes and materials. acs.org

Applications As a Versatile Synthetic Building Block and Precursor

Role in the Preparation of Catecholamine Derivatives

4-Benzyloxy-3-methoxy-toluene and its derivatives are valuable intermediates in the synthesis of catecholamine analogues. The core 3-methoxy-4-benzyloxy-phenyl structure serves as a protected precursor to the 3,4-dihydroxyphenyl (catechol) moiety that is characteristic of this class of neurotransmitters. Isotope-labelled versions of this compound have been specifically developed as intermediates for the preparation of various catecholamine derivatives, highlighting the compound's importance in metabolic and pharmacological research usbio.net. The synthesis typically involves modification of the methyl group (e.g., oxidation followed by amination) and subsequent debenzylation to yield the final catecholamine target.

Intermediacy in the Synthesis of Complex Pharmaceutical Scaffolds and Targets (e.g., Tolcapone, Triazolopyridines)

The utility of this scaffold is prominently demonstrated in the synthesis of approved pharmaceuticals and novel heterocyclic systems.

Tolcapone Synthesis: Tolcapone, a selective catechol-O-methyltransferase (COMT) inhibitor used in the treatment of Parkinson's disease, can be synthesized from derivatives of this compound. google.com Several synthetic routes utilize the corresponding aldehyde, 4-benzyloxy-3-methoxybenzaldehyde (B140485), as a key starting material. orientjchem.orgscielo.brresearchgate.net In one common approach, this aldehyde undergoes a Grignard reaction with p-tolylmagnesium bromide to form a benzhydrol intermediate. researchgate.net This intermediate is then oxidized to the corresponding benzophenone (B1666685). Subsequent steps involve debenzylation (removal of the benzyl (B1604629) protecting group), regioselective nitration, and demethylation to yield the final Tolcapone structure. scielo.brresearchgate.net The benzyl protecting group is crucial as it prevents unwanted reactions at the 4-hydroxyl position during the initial C-C bond-forming and oxidation steps.

| Step | Reaction | Key Reagents | Intermediate/Product | Reference(s) |

| 1 | Grignard Reaction | 4-Benzyloxy-3-methoxybenzaldehyde, p-tolylmagnesium bromide | 4-(Benzyloxy)-3-methoxy-4'-methylbenzhydrol | scielo.brresearchgate.net |

| 2 | Oxidation | Pyridinium chlorochromate (PCC) or Oppenauer oxidation | 4-(Benzyloxy)-3-methoxy-4'-methylbenzophenone | scielo.brresearchgate.net |

| 3 | Debenzylation | HBr/Acetic Acid or Catalytic Hydrogenation | 4-Hydroxy-3-methoxy-4'-methylbenzophenone | scielo.brresearchgate.net |

| 4 | Nitration | Nitric Acid/Acetic Acid | 4-Hydroxy-3-methoxy-4'-methyl-5-nitrobenzophenone | scielo.br |

| 5 | Demethylation | HBr/Acetic Acid | Tolcapone | scielo.br |

Triazolopyridine Synthesis: The scaffold is also used to build heterocyclic frameworks like triazolopyridines, which are of interest in medicinal chemistry. The synthesis of 3-(4-(Benzyloxy)-3-methoxyphenyl)- google.comscielo.brCurrent time information in Bangalore, IN.triazolo[4,3-a]pyridine begins with the condensation of 4-benzyloxy-3-methoxybenzaldehyde with 2-hydrazinopyridine (B147025) to form a hydrazine (B178648) intermediate. mdpi.com This intermediate then undergoes an oxidative ring-closure using sodium hypochlorite (B82951) in ethanol (B145695), a green chemistry approach, to yield the target triazolopyridine in high yield. mdpi.com

Utilization in the Synthesis of Bioactive Analogues and Frameworks (e.g., PPARα Agonists, Penicillide (B1663092) Analogues, Chalcone (B49325) Conjugates)

The versatility of the 4-benzyloxy-3-methoxy-phenyl moiety extends to the synthesis of a variety of other biologically active molecules.

PPARα Agonists: This chemical framework is integral to a class of Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonists. doi.org Research into new treatments for conditions like diabetic retinopathy has led to the development of a "4-benzyloxy-benzylamino chemotype" nih.gov. In these syntheses, a 4-benzyloxy-substituted benzaldehyde (B42025) is reacted with an aminobenzoic acid derivative, followed by reduction of the resulting imine to create the final agonist structure. doi.org The benzyloxy group plays a key role in the molecule's interaction with the receptor binding pocket. nih.gov

Penicillide Analogues: Penicillide and its analogues are natural products that have been investigated for various biological activities, including cholesterol ester transfer protein (CETP) inhibition. cas.cn The synthesis of penicillide analogues often involves building blocks derived from substituted salicylic (B10762653) acids, including those with benzyloxy and methoxy (B1213986) groups, which can be prepared from precursors like this compound. cas.cnthieme-connect.com

Chalcone Conjugates: Chalcones are precursors to flavonoids and are known for their diverse biological activities. The 4-benzyloxy-3-methoxybenzaldehyde derivative is a common reactant in the Claisen-Schmidt condensation with various substituted acetophenones to produce chalcones. wwjmrd.comresearchgate.net These chalcone conjugates, bearing the protected catechol structure, have been synthesized and evaluated for activities including antimicrobial and anti-inflammatory effects. wwjmrd.comresearchgate.netresearchgate.net

Derivatization for Applications in Materials Science

Beyond pharmaceuticals, this compound derivatives are employed as precursors for advanced functional materials.

The π-conjugated system of the aromatic rings in this scaffold makes it a suitable candidate for modification into optoelectronic materials. For instance, 4-benzyloxy-3-methoxybenzonitrile has been synthesized with the intention of its use in preparing dinuclear ruthenium complexes. researchgate.net Such organometallic compounds are of great interest for their potential applications in nanoelectronics due to their molecular hyperpolarizability, a key property for non-linear optics. researchgate.net

The aldehyde derivative, 4-benzyloxy-3-methoxybenzaldehyde, serves as a starting point for creating novel monomers for polymerization. It can be reacted with active methylene (B1212753) compounds like octyl cyanoacetate (B8463686) via a Knoevenagel condensation. researchgate.net This reaction produces a trisubstituted ethylene (B1197577) monomer, specifically octyl 4-benzyloxy-3-methoxyphenylcyanoacrylate. This functionalized acrylate (B77674) monomer can then be copolymerized with commercial monomers like styrene (B11656) to introduce specific functionalities into the resulting polymer chain, thereby modifying its properties. researchgate.net

| Monomer Synthesis Step | Reactants | Catalyst | Product (Monomer) | Reference |

| Knoevenagel Condensation | 4-Benzyloxy-3-methoxybenzaldehyde, Octyl cyanoacetate | Piperidine | Octyl 4-benzyloxy-3-methoxyphenylcyanoacrylate | researchgate.net |

Precursors for Optoelectronic Materials

Retrosynthetic Analysis Utilizing this compound as a Key Synthon

Retrosynthetic analysis is a method used to plan a synthesis by deconstructing a target molecule into simpler, commercially available precursors. libretexts.org The synthesis of Tolcapone provides an excellent example of how a complex pharmaceutical target can be retrosynthetically disconnected to reveal this compound (or its aldehyde) as a key building block.

Target Molecule: Tolcapone

Final Step Disconnection (Functional Group Interconversion): The final step in the forward synthesis is the demethylation of a methoxy group to reveal a hydroxyl group. The retrosynthetic disconnection is therefore a functional group interconversion (FGI) from the catechol of Tolcapone to its methoxy-phenol precursor (A ).

C-N Bond Disconnection (Nitration): The nitro group on precursor A is introduced via electrophilic aromatic substitution. Disconnecting this C-NO2 bond reveals the un-nitrated benzophenone intermediate (B ).

C-O Bond Disconnection (Protecting Group Removal): The free phenol (B47542) at position 4 in intermediate B results from the debenzylation in the forward synthesis. The retrosynthetic step is therefore to add the benzyl protecting group, leading to the benzophenone intermediate C . This step is crucial because it simplifies the reactivity of the subsequent precursors.

C-C Bond Disconnection (Oxidation/Grignard): The benzophenone structure of C is formed by oxidizing a benzhydrol. This leads to a disconnection of the C=O bond. Retrosynthetically, this suggests a disconnection of the central C-C bond, pointing to a Grignard reaction. This breaks the molecule into two key synthons: an electrophilic aldehyde synthon and a nucleophilic aryl anion synthon. The synthetic equivalent for the aldehyde synthon is 4-benzyloxy-3-methoxybenzaldehyde (D ).

Final Disconnection (FGI): The aldehyde D can be readily prepared from this compound by oxidation of the methyl group. This final FGI step connects the entire synthesis back to the parent toluene (B28343) derivative.

This analysis demonstrates that the 4-benzyloxy-3-methoxy-phenyl scaffold is a logical and effective starting point for constructing the complex core of the Tolcapone molecule.

Future Research Directions and Unexplored Avenues for 4 Benzyloxy 3 Methoxy Toluene

Development of More Sustainable and Atom-Economical Synthetic Routes

The pursuit of green and sustainable chemistry necessitates a shift away from traditional multi-step synthetic sequences that often involve stoichiometric reagents and generate significant waste. Future research should focus on developing more efficient pathways to 4-Benzyloxy-3-methoxy-toluene and its derivatives.

Key areas for exploration include:

Catalytic C-H Functionalization: Direct, catalytically-driven functionalization of the methyl group or the aromatic C-H bonds would represent a significant improvement over classical methods. Research into transition-metal catalysts (e.g., Palladium, Ruthenium, Iridium) could enable the direct introduction of functional groups, bypassing the need for pre-functionalized starting materials and thus shortening synthetic routes.

Benzylic Etherification using Atom-Economical Reagents: While the Williamson ether synthesis is common, it generates salt byproducts. Investigating alternative O-benzylating reagents that offer higher atom economy is a promising avenue. For instance, the use of reagents like 2,4,6-tris(benzyloxy)-1,3,5-triazine (B1595720) (TriBOT) under acidic catalysis could provide the benzyl (B1604629) ether in a more efficient manner. organic-chemistry.org

Tandem and One-Pot Reactions: Designing reaction cascades where multiple bond-forming events occur in a single vessel can drastically improve efficiency. An atom-economical approach could involve a tandem sequence starting from simpler precursors like terminal alkynes, aldehydes, and heteroarenes to build complex structures onto the this compound framework. acs.orgresearchgate.net

Table 1: Comparison of Traditional vs. Proposed Sustainable Synthetic Strategies

| Feature | Traditional Synthesis (e.g., Williamson Ether Synthesis) | Future Sustainable Routes |

| Principle | Step-wise functionalization, often with protecting groups. | Direct C-H activation, tandem reactions. |

| Atom Economy | Moderate to Low (stoichiometric byproducts). | High (catalytic, minimal byproducts). researchgate.net |

| Step Count | Often multiple steps for precursors and reaction. | Fewer steps, potentially one-pot. acs.org |

| Reagents | Stoichiometric bases and alkylating agents. | Catalytic amounts of transition metals or organocatalysts. |

| Waste | Generation of inorganic salts and solvent waste. | Reduced waste streams. |

Advanced Mechanistic Investigations into Complex Transformations of the Compound

A deeper, quantitative understanding of the reaction mechanisms governing the transformations of this compound is crucial for optimizing existing protocols and discovering new reactivity. While the compound undergoes standard aromatic substitutions and side-chain modifications, the interplay of its ether functionalities can lead to complex and sometimes unexpected outcomes.

Future mechanistic studies should employ a combination of experimental and computational techniques:

Kinetic Isotope Effect (KIE) Studies: KIE studies, particularly with deuterium-labeled analogues of this compound (e.g., this compound-d3), can provide definitive evidence for C-H bond cleavage in rate-determining steps of catalytic reactions, such as direct arylations. acs.orgpharmaffiliates.comlgcstandards.comusbio.net

In-Situ Spectroscopic Analysis: Utilizing techniques like Reaction IR and NMR spectroscopy to monitor reactions in real-time can help identify transient intermediates and transition states that are invisible to standard workup and analysis.

Computational Chemistry (DFT): Density Functional Theory (DFT) calculations can be used to model reaction pathways, calculate activation energies for competing pathways (e.g., ortho vs. meta substitution), and rationalize observed regioselectivity. acs.org This is particularly relevant for understanding complex, metal-catalyzed transformations. bham.ac.ukmdpi.com

Integration of Machine Learning and Artificial Intelligence with Computational Chemistry for Predictive Synthesis and Property Design

The synergy between artificial intelligence (AI), machine learning (ML), and computational chemistry is set to revolutionize chemical synthesis and materials discovery. For a scaffold like this compound, this integration offers powerful predictive capabilities.

Prospective research avenues include:

Predictive Reaction Modeling: Training ML algorithms on large datasets of reactions involving substituted aromatic ethers could lead to models that accurately predict the outcomes (yield, selectivity) of new transformations of this compound. Such tools would accelerate the discovery of optimal reaction conditions, saving time and resources. nih.gov

In Silico Property Prediction: ML models can be developed to forecast the physicochemical and biological properties of novel derivatives based on their structure. By starting with the this compound core and computationally modifying its structure, researchers could screen virtual libraries for candidates with desired characteristics (e.g., solubility, metabolic stability, target binding affinity) before committing to their synthesis. nih.govresearchgate.net

Generative Models for Novel Scaffolds: Advanced AI can be used to design entirely new molecules. By providing the this compound structure as a starting point and defining a desired property space, generative models could propose novel derivatives with a high probability of being active for a specific biological target.

Exploration of Novel Catalytic Systems for Regio- and Stereoselective Derivatization

The functional group tolerance and defined substitution pattern of this compound make it an excellent substrate for developing and testing new catalytic methods. The key challenge is to achieve precise control over which part of the molecule reacts (regioselectivity) and in what three-dimensional orientation (stereoselectivity).

Future research should target:

Photoredox and Dual Catalysis: The use of visible-light photoredox catalysis offers mild conditions for a variety of transformations, including C-H functionalization. Exploring dual catalytic systems, which combine a photoredox catalyst with a transition metal or organocatalyst, could unlock novel and previously inaccessible derivatizations of the toluene (B28343) and aromatic ring systems.

Asymmetric Catalysis: For reactions that create new chiral centers from derivatives of this compound, the development of novel chiral catalysts is paramount. This includes integrated catalysts where a chiral scaffold contains multiple functional groups designed to activate both the substrate and the reagent simultaneously, thereby controlling stereochemistry. jst.go.jp

Regioselective Functionalization Catalysts: Given the multiple non-equivalent positions on the aromatic ring, designing catalysts that can distinguish between them is a significant goal. This could involve catalysts that exploit directing groups or steric hindrance to selectively functionalize one position over others, enabling the synthesis of specific isomers that are difficult to obtain through classical electrophilic substitution. acs.orgacs.orgacs.org

Table 2: Emerging Catalytic Systems for Derivatization

| Catalytic System | Potential Application for this compound | Desired Outcome |

| Photoredox Catalysis | Mild C-H activation of the methyl group or aromatic ring. | Functionalization without harsh reagents or high temperatures. |

| Dual Catalysis | Combining photoredox with Ni or Pd catalysis for cross-couplings. | New bond formations (C-C, C-N, C-O) at specific sites. |

| Chiral Integrated Catalysts | Asymmetric addition to derivatives (e.g., α,β-unsaturated ketones). | Synthesis of single enantiomer products. jst.go.jp |

| Shape-Selective Zeolites | Catalytic acylation or alkylation of the aromatic ring. | Enhanced regioselectivity for a specific isomer. |

Expanding the Scope of this compound in Modular Synthesis and Combinatorial Libraries

Modular synthesis allows for the rapid assembly of a diverse range of molecules from a common core structure. This compound is an ideal candidate for such an approach due to its distinct functional handles: the benzyl ether, the methoxy (B1213986) group, the aromatic ring, and the methyl group.

Future work should focus on:

Scaffold Decoration: Using the compound as a central scaffold, each functional group can be seen as a point for diversification. A research program could involve creating a library of compounds by:

Cleaving the benzyl ether and re-alkylating the resulting phenol (B47542) with a variety of functionalized groups.

Performing regioselective C-H functionalization or halogenation at different positions on the aromatic ring, followed by cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

Oxidizing the methyl group to an aldehyde or carboxylic acid, which can then be used in a wide array of subsequent reactions like condensation or amidation.

Solid-Phase Synthesis: Adapting the chemistry of this compound to a solid support would enable the high-throughput parallel synthesis of a combinatorial library. jmcs.org.mx This would involve tethering the molecule to a resin and then subjecting it to a series of reaction steps with different building blocks, allowing for the rapid generation of hundreds or thousands of distinct derivatives for biological screening. jmcs.org.mxacs.org This modular approach is highly valuable in drug discovery and materials science.

By pursuing these unexplored avenues, the scientific community can elevate this compound from a useful intermediate to a versatile platform for chemical innovation, driving advances in sustainable synthesis, catalysis, and the discovery of new functional molecules.

Q & A

Q. What are the recommended methods for structural characterization of 4-Benzyloxy-3-methoxy-toluene?

To confirm molecular geometry, employ single-crystal X-ray diffraction to resolve bond lengths and angles, complemented by NMR spectroscopy (¹H/¹³C) for functional group verification. Mass spectrometry (MS) ensures molecular weight consistency. For example, crystal structures of analogous compounds (e.g., 4-Benzyloxy-3-methoxybenzonitrile) were resolved using X-ray diffraction, revealing planar aromatic systems and substituent orientations .

Q. How can synthetic routes for this compound be optimized for yield and purity?

Optimize via Friedel-Crafts benzylation of 3-methoxytoluene using benzyl bromide under Lewis acid catalysis (e.g., AlCl₃). Protect the methoxy group during synthesis to avoid side reactions. Post-synthesis, purify via column chromatography (silica gel, hexane/EtOAc gradient) and validate purity using HPLC. Structural analogs, such as 4-(Benzyloxy)-3-methoxybenzaldehyde, were synthesized using similar protection strategies .

Advanced Research Questions

Q. How should researchers address contradictions in spectroscopic data (e.g., NMR splitting vs. computational predictions)?

Discrepancies may arise from rotational isomers or solvent-induced shifts. Perform variable-temperature NMR to identify dynamic processes, and compare with DFT-calculated chemical shifts (e.g., Gaussian09 with B3LYP/6-31G* basis set). For example, crystal structure data resolved ambiguities in benzyloxy-methoxy derivatives by confirming substituent spatial arrangements .

Q. What governs regioselectivity in electrophilic substitution reactions of this compound?

The methoxy group (strongly activating, ortho/para-directing) competes with the benzyloxy group (moderately activating). Experimental studies on similar systems show electrophiles (e.g., nitronium ions) preferentially attack the para position to the methoxy group due to steric hindrance from the benzyloxy moiety. Computational modeling (e.g., Fukui indices) can predict reactivity .

Q. How to design experiments for evaluating catalytic applications (e.g., cross-coupling reactions)?

Test Pd-catalyzed Suzuki-Miyaura coupling using this compound derivatives (e.g., boronic esters). Control variables: catalyst loading (0.5–5 mol%), solvent polarity (THF vs. DMF), and temperature (60–120°C). Monitor reaction progress via TLC and characterize products via HRMS. Prior work on benzyloxy-methoxy benzoates demonstrated successful coupling under mild conditions .

Q. What analytical techniques assess thermal stability and decomposition pathways?

Use thermogravimetric analysis (TGA) to determine decomposition onset temperatures (typically >200°C for benzyloxy derivatives) and DSC to identify phase transitions. Gas chromatography-mass spectrometry (GC-MS) of pyrolyzed samples identifies volatile decomposition products (e.g., toluene, methoxyphenols). Safety data for related compounds emphasize handling precautions due to CO release during combustion .

Q. How do supramolecular interactions influence crystal packing in derivatives?

Analyze hydrogen bonding (C–H···O, O–H···π) and π-π stacking via X-ray crystallography. For example, 4-Benzyloxy-3-methoxybenzonitrile exhibits intermolecular C–H···N interactions stabilizing its lattice. Van der Waals interactions between benzyl groups further contribute to packing efficiency .

Q. What reaction conditions favor selective deprotection of benzyloxy vs. methoxy groups?

Hydrogenolysis (H₂/Pd-C in ethanol) selectively removes benzyloxy groups under ambient conditions, leaving methoxy intact. Verify selectivity via FT-IR (loss of benzyl C–O stretch at ~1100 cm⁻¹) and NMR. Studies on benzyl-protected phenols confirm >95% selectivity under optimized H₂ pressures (1–3 atm) .

Q. How to evaluate chiral induction in derivatives for asymmetric synthesis?

Synthesize chiral analogs (e.g., ester derivatives) and analyze enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column) or circular dichroism (CD). For example, (2R,3R,4R)-configured benzoyloxy derivatives were resolved using polarimetric detection .

Q. What computational methods predict reactivity in functionalization or bioactivity studies?

Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Molecular docking (AutoDock Vina) screens interactions with biological targets (e.g., enzymes). Prior studies on methoxy-benzyloxy systems correlated computed binding energies with experimental inhibition data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.